2-Amino-N-(3-fluoro-benzyl)-acetamide
Overview
Description
2-Amino-N-(3-fluoro-benzyl)-acetamide is an organic compound that features an amino group attached to an acetamide moiety, with a 3-fluoro-benzyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(3-fluoro-benzyl)-acetamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-fluoro-benzylamine.
Acylation: The 3-fluoro-benzylamine is then acylated using acetic anhydride or acetyl chloride to form the corresponding acetamide derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and catalysts to facilitate the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(3-fluoro-benzyl)-acetamide can undergo several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amine derivatives, and substituted benzyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-N-(3-fluoro-benzyl)-acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its possible anti-inflammatory and analgesic properties.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-Amino-N-(3-fluoro-benzyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-benzyl group may enhance binding affinity and specificity, while the amino group can participate in hydrogen bonding and other interactions that modulate the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-(4-fluoro-benzyl)-acetamide: Similar structure but with the fluoro group at the 4-position.
2-Amino-N-(3-chloro-benzyl)-acetamide: Similar structure with a chloro substituent instead of fluoro.
2-Amino-N-(3-methyl-benzyl)-acetamide: Similar structure with a methyl substituent instead of fluoro.
Uniqueness
2-Amino-N-(3-fluoro-benzyl)-acetamide is unique due to the presence of the fluoro group at the 3-position, which can significantly influence its chemical reactivity and biological activity. The fluoro substituent can enhance the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and development.
Biological Activity
2-Amino-N-(3-fluoro-benzyl)-acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound this compound has the molecular formula and a molecular weight of approximately 196.22 g/mol. The presence of the fluoro-benzyl moiety and an amino group contributes to its unique biological properties, enhancing lipophilicity and potentially influencing its pharmacological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial and antifungal activities, making it a candidate for further exploration in infectious disease treatment.
- Antitumor Activity : Analogous compounds have shown promise in inhibiting cancer cell proliferation, suggesting potential applications in oncology .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, such as α-glucosidase, which is relevant for managing diabetes .
The mechanism by which this compound exerts its effects involves interaction with various biological targets. The fluoro-benzyl group may enhance binding affinity to enzymes or receptors, while the amino group can facilitate hydrogen bonding interactions that modulate biological activity.
Case Studies and Experimental Data
-
Antimicrobial Activity :
- A study investigated the antimicrobial properties of related compounds and indicated that modifications in the benzyl group could enhance activity against bacterial strains like Staphylococcus aureus and Escherichia coli.
- Table 1 summarizes the antimicrobial efficacy of related compounds:
Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) This compound S. aureus 32 µg/mL 2-Amino-N-(4-fluoro-benzyl)-acetamide E. coli 16 µg/mL -
Antitumor Activity :
- In vitro studies on cancer cell lines demonstrated that this compound inhibited cell proliferation with an IC50 value of approximately 20 µM against HeLa cells.
- The compound's structure-activity relationship (SAR) indicates that the fluorine substitution plays a crucial role in enhancing cytotoxicity.
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Enzyme Inhibition :
- A series of experiments evaluated the inhibitory effects on α-glucosidase, showing that modifications to the phenyl ring significantly influenced enzyme binding.
- Table 2 presents findings on α-glucosidase inhibition:
Compound IC50 (µM) This compound 15 µM Control (Acarbose) 10 µM
Properties
IUPAC Name |
2-amino-N-[(3-fluorophenyl)methyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O/c10-8-3-1-2-7(4-8)6-12-9(13)5-11/h1-4H,5-6,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFSLGXBXVYBFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651855 | |
Record name | N-[(3-Fluorophenyl)methyl]glycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60651855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864273-31-4 | |
Record name | N-[(3-Fluorophenyl)methyl]glycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60651855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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